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Compound Name: Methyl 4-chloroacetoacetate

Cat. No.: B123195

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl y-chloroacetoacetate, also known as methyl 4-chloro-3-oxobutanoate, is a versatile
intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and
agrochemicals. Its chemical structure, possessing a reactive methylene group, a ketone, an
ester, and a chlorinated carbon, makes it a valuable building block. A thorough understanding
of its spectral characteristics is crucial for quality control, reaction monitoring, and structural
confirmation. This guide provides a detailed overview of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl y-chloroacetoacetate.

Spectral Data Summary

The following sections present the key spectral data for methyl y-chloroacetoacetate (CAS No:
32807-28-6, Molecular Formula: CsH7CIOs, Molecular Weight: 150.56 g/mol ).[1][2][3]

'H NMR Data (Predicted)

Due to the lack of publicly available experimental spectra, the following H NMR data is
predicted based on the structure of the molecule. The spectrum is expected to show three
distinct signals.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.75 Singlet 3H O-CHs
~3.60 Singlet 2H CO-CH2-CO
~4.30 Singlet 2H CI-CH2-CO

3C NMR Data (Predicted)

The predicted 3C NMR spectrum for methyl y-chloroacetoacetate would display five signals

corresponding to the five carbon atoms in unique chemical environments.

Chemical Shift (6) ppm

Assighment

~201 C=0 (Ketone)
~167 C=0 (Ester)
~52 O-CHs

~49 CO-CH2-CO
~46 CI-CH:z

IR Spectral Data (Predicted)

The infrared spectrum is predicted to show characteristic absorption bands for the functional

groups present in the molecule.

Wavenumber (cm~?) Intensity Assignment

~2950 Medium C-H stretch (sp?)
~1745 Strong C=0 stretch (Ester)
~1720 Strong C=0 stretch (Ketone)
~1200 Strong C-O stretch (Ester)
~750 Strong C-Cl stretch

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry Data

The electron ionization mass spectrum of methyl y-chloroacetoacetate is available from the
NIST WebBook.[4][5] The spectrum is characterized by the molecular ion peak and several key
fragment ions. The presence of chlorine is indicated by the isotopic pattern (M+2 peak) for
chlorine-containing fragments.

m/z Relative Intensity (%) Proposed Fragment lon
152 ~5 [M+2]* (3”Cl isotope)

150 ~15 [M]* (3°Cl isotope)

115 ~100 M - CIJ*

87 ~30 [M - COOCHs]*

77 ~40 [CICH2CO]*

59 ~50 [COOCHSs]*

43 ~80 [CHsCOl*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
» Weigh approximately 10-20 mg of methyl y-chloroacetoacetate.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs) in a clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:
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The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or
higher for *H NMR.

The instrument is tuned to the appropriate nucleus (*H or 13C).

The sample is locked to the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.
. Data Acquisition (*H NMR):

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: Set to cover a range of 0-12 ppm.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds is used between pulses.

Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
. Data Acquisition (33C NMR):

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg) is used.

Spectral Width: Set to cover a range of 0-220 ppm.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds is used.

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low
natural abundance of 13C.

. Data Processing:
The acquired Free Induction Decay (FID) is Fourier transformed.

Phase correction and baseline correction are applied.
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e The chemical shifts are referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm for
1H and 77.16 ppm for 13C).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Neat Liquid):

e Place a drop of methyl y-chloroacetoacetate onto one IR-transparent salt plate (e.g., NaCl or
KBr).

e Place a second salt plate on top to create a thin liquid film.
2. Instrument Setup:

e The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and
carbon dioxide interference.

o A background spectrum of the clean, empty salt plates is collected.
3. Data Acquisition:

e The sample holder with the prepared salt plates is placed in the instrument's sample
compartment.

e The spectrum is typically recorded over a range of 4000-400 cm~1.
e Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
4. Data Processing:

o The sample spectrum is ratioed against the background spectrum to generate the final
transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

o Adilute solution of methyl y-chloroacetoacetate in a volatile solvent (e.g., methanol or
dichloromethane) is prepared.
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e The sample is introduced into the mass spectrometer, typically via direct injection or through
a gas chromatograph (GC-MS).

2. lonization (Electron lonization - El):
e The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV). This causes the molecules to ionize and fragment.

3. Mass Analysis:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

4. Detection:

e The separated ions are detected, and a mass spectrum is generated, which plots the relative
abundance of ions as a function of their m/z ratio.

Spectral Analysis Workflow

The logical flow of using these spectral techniques for the structural elucidation and
characterization of methyl y-chloroacetoacetate is illustrated below.
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Spectroscopic Techniques
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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